1-benzyl-N-(cyclopropylmethyl)-N-propylpiperidin-4-amine
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Overview
Description
1-Benzyl-N-(cyclopropylmethyl)-N-propylpiperidin-4-amine is a synthetic organic compound belonging to the piperidine class This compound is characterized by its complex structure, which includes a benzyl group, a cyclopropylmethyl group, and a propyl group attached to a piperidine ring
Preparation Methods
The synthesis of 1-benzyl-N-(cyclopropylmethyl)-N-propylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Cyclopropylmethyl Group: The cyclopropylmethyl group is added through a Grignard reaction or a similar organometallic reaction.
Attachment of the Propyl Group: The propyl group is introduced using an alkylation reaction with propyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-Benzyl-N-(cyclopropylmethyl)-N-propylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from this compound back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropylmethyl groups, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the piperidine ring and the attached groups.
Common reagents and conditions used in these reactions include strong acids, bases, and organometallic reagents, with major products varying based on the specific reaction conditions.
Scientific Research Applications
1-Benzyl-N-(cyclopropylmethyl)-N-propylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(cyclopropylmethyl)-N-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzyl-N-(cyclopropylmethyl)-N-propylpiperidin-4-amine can be compared with other similar compounds, such as:
1-Benzyl-N-(cyclopropylmethyl)-3,3-dimethylpiperidin-4-amine: This compound has a similar structure but includes a dimethyl substitution on the piperidine ring, which may alter its chemical and biological properties.
1-Benzyl-N-(tert-butoxycarbonyl)-L-aspartate: Although structurally different, this compound shares the benzyl group and is used in similar research applications.
Properties
IUPAC Name |
1-benzyl-N-(cyclopropylmethyl)-N-propylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-2-12-21(16-18-8-9-18)19-10-13-20(14-11-19)15-17-6-4-3-5-7-17/h3-7,18-19H,2,8-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOPVXUJSREBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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